2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride
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Overview
Description
2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a phenyl group, and a methylamino group attached to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 4-fluorobenzyl chloride with phenylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Addition of the methylamino group: The intermediate is then reacted with methylamine to introduce the methylamino group.
Formation of the acetic acid moiety: The resulting compound is further reacted with chloroacetic acid under basic conditions to form the final product.
Conversion to hydrochloride salt: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{(4-chlorophenyl)(phenyl)methylamino}acetic acid hydrochloride
- 2-{(4-bromophenyl)(phenyl)methylamino}acetic acid hydrochloride
- 2-{(4-methylphenyl)(phenyl)methylamino}acetic acid hydrochloride
Uniqueness
2-{(4-fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
CAS No. |
1580455-61-3 |
---|---|
Molecular Formula |
C16H17ClFNO2 |
Molecular Weight |
309.8 |
Purity |
0 |
Origin of Product |
United States |
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